(3S)-3-[(5-Methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride (3S)-3-[(5-Methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride Org-37684 is an agonist of 5-HT2 receptors.
Brand Name: Vulcanchem
CAS No.: 213007-95-5
VCID: VC0538224
InChI: InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1
SMILES: COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl
Molecular Formula: C14H20ClNO2
Molecular Weight: 269.77 g/mol

(3S)-3-[(5-Methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride

CAS No.: 213007-95-5

Inhibitors

VCID: VC0538224

Molecular Formula: C14H20ClNO2

Molecular Weight: 269.77 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

(3S)-3-[(5-Methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride - 213007-95-5

CAS No. 213007-95-5
Product Name (3S)-3-[(5-Methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride
Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
IUPAC Name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-yl)oxy]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C14H19NO2.ClH/c1-16-13-6-5-10-3-2-4-12(10)14(13)17-11-7-8-15-9-11;/h5-6,11,15H,2-4,7-9H2,1H3;1H/t11-;/m0./s1
Standard InChIKey KJEAKWPQCIAVGR-MERQFXBCSA-N
Isomeric SMILES COC1=C(C2=C(CCC2)C=C1)O[C@H]3CC[NH2+]C3.[Cl-]
SMILES COC1=C(C2=C(CCC2)C=C1)OC3CCNC3.Cl
Canonical SMILES COC1=C(C2=C(CCC2)C=C1)OC3CC[NH2+]C3.[Cl-]
Appearance Solid powder
Description Org-37684 is an agonist of 5-HT2 receptors.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Org-37684; Org 37684; Org37684;
Reference 1: Knight AR, Misra A, Quirk K, Benwell K, Revell D, Kennett G, Bickerdike M. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn Schmiedebergs Arch Pharmacol. 2004 Aug;370(2):114-23. Epub 2004 Jul 30. PubMed PMID: 15322733.
2: De Vry J, Schreiber R, Daschke A, Jentzsch KR. Effects of serotonin 5-HT(1/2) receptor agonists in a limited-access operant food intake paradigm in the rat. Eur Neuropsychopharmacol. 2003 Oct;13(5):337-45. PubMed PMID: 12957332.
3: Schreiber R, De Vry J. Role of 5-hT2C receptors in the hypophagic effect of m-CPP, ORG 37684 and CP-94,253 in the rat. Prog Neuropsychopharmacol Biol Psychiatry. 2002 Apr;26(3):441-9. PubMed PMID: 11999893.
4: Vickers SP, Easton N, Malcolm CS, Allen NH, Porter RH, Bickerdike MJ, Kennett GA. Modulation of 5-HT(2A) receptor-mediated head-twitch behaviour in the rat by 5-HT(2C) receptor agonists. Pharmacol Biochem Behav. 2001 Jul-Aug;69(3-4):643-52. PubMed PMID: 11509227.
5: Schreiber R, Selbach K, Asmussen M, Hesse D, de Vry J. Effects of serotonin(1/2) receptor agonists on dark-phase food and water intake in rats. Pharmacol Biochem Behav. 2000 Oct;67(2):291-305. PubMed PMID: 11124393.
6: De Vry J, Eckel G, Kuhl E, Schreiber R. Effects of serotonin 5-HT(1) and 5-HT(2) receptor agonists in a conditioned taste aversion paradigm in the rat. Pharmacol Biochem Behav. 2000 Aug;66(4):797-802. PubMed PMID: 10973518.
7: De Vry J, Schreiber R. Effects of selected serotonin 5-HT(1) and 5-HT(2) receptor agonists on feeding behavior: possible mechanisms of action. Neurosci Biobehav Rev. 2000 May;24(3):341-53. Review. PubMed PMID: 10781694.
8: Porter RH, Benwell KR, Lamb H, Malcolm CS, Allen NH, Revell DF, Adams DR, Sheardown MJ. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells. Br J Pharmacol. 1999 Sep;128(1):13-20. PubMed PMID: 10498829; PubMed Central PMCID: PMC1571597.
PubChem Compound 9881884
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator